(1S,2R)-1-Amino-1-(5-chloro-2-methoxyphenyl)propan-2-OL
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Overview
Description
(1S,2R)-1-Amino-1-(5-chloro-2-methoxyphenyl)propan-2-OL is a chiral compound with significant importance in various scientific fields. Its unique structure, featuring an amino group, a chloro-substituted aromatic ring, and a methoxy group, makes it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-Amino-1-(5-chloro-2-methoxyphenyl)propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-2-methoxybenzaldehyde and a suitable chiral amine.
Reaction Conditions: The key steps include reductive amination, where the aldehyde group is converted to an amine using a reducing agent like sodium borohydride in the presence of a chiral catalyst.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-1-Amino-1-(5-chloro-2-methoxyphenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving nucleophiles like sodium azide or thiourea.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (1S,2R)-1-Amino-1-(5-chloro-2-methoxyphenyl)propan-2-OL is used as a chiral building block for the synthesis of complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound is used to study enzyme interactions and receptor binding due to its chiral nature. It serves as a model compound for understanding stereochemistry in biological systems.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may act as a precursor for the synthesis of pharmaceutical agents targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (1S,2R)-1-Amino-1-(5-chloro-2-methoxyphenyl)propan-2-OL involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, while the chloro and methoxy groups contribute to the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- (1S,2R)-1-Amino-1-(5-bromo-2-methoxyphenyl)propan-2-OL
- (1S,2R)-1-Amino-1-(5-fluoro-2-methoxyphenyl)propan-2-OL
- (1S,2R)-1-Amino-1-(5-iodo-2-methoxyphenyl)propan-2-OL
Uniqueness
Compared to its analogs, (1S,2R)-1-Amino-1-(5-chloro-2-methoxyphenyl)propan-2-OL exhibits unique properties due to the presence of the chloro group. This group enhances the compound’s reactivity and binding affinity, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C10H14ClNO2 |
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Molecular Weight |
215.67 g/mol |
IUPAC Name |
(1S,2R)-1-amino-1-(5-chloro-2-methoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14ClNO2/c1-6(13)10(12)8-5-7(11)3-4-9(8)14-2/h3-6,10,13H,12H2,1-2H3/t6-,10-/m1/s1 |
InChI Key |
KURQWQBODMEFCJ-LHLIQPBNSA-N |
Isomeric SMILES |
C[C@H]([C@H](C1=C(C=CC(=C1)Cl)OC)N)O |
Canonical SMILES |
CC(C(C1=C(C=CC(=C1)Cl)OC)N)O |
Origin of Product |
United States |
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